molecular formula C12H18N2O B1278108 N-(3-aminophenyl)hexanamide CAS No. 231954-22-6

N-(3-aminophenyl)hexanamide

Cat. No.: B1278108
CAS No.: 231954-22-6
M. Wt: 206.28 g/mol
InChI Key: XPCCFWSCQQDMIB-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)hexanamide is a secondary amide characterized by a hexanamide backbone linked to a 3-aminophenyl group. Its structure combines a medium-length aliphatic chain (C6) with a primary aromatic amine substituent at the meta position. This compound has garnered attention in pharmacological and biochemical studies due to its modulatory effects on bacterial quorum sensing (QS) systems. Specifically, it exhibits antagonist activity against LuxR-regulated QS pathways, with an IC50 value of 79 µM . The presence of the 3-amino group and hexanoyl chain is critical for its biological activity, as structural modifications (e.g., chain shortening or substituent repositioning) significantly alter its efficacy .

Properties

IUPAC Name

N-(3-aminophenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCCFWSCQQDMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444012
Record name N-(3-aminophenyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231954-22-6
Record name N-(3-aminophenyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)hexanamide typically involves the reaction of 3-nitroaniline with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine using a reducing agent such as iron powder and hydrochloric acid. The overall reaction can be summarized as follows:

  • Formation of the intermediate nitro compound:

    • 3-nitroaniline + hexanoyl chloride → N-(3-nitrophenyl)hexanamide
    • Reaction conditions: Pyridine, room temperature
  • Reduction of the nitro compound to the amine:

    • N-(3-nitrophenyl)hexanamide + Fe/HCl → this compound
    • Reaction conditions: Iron powder, hydrochloric acid, reflux

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation:

    • Reagents: Potassium permanganate, hydrogen peroxide
    • Conditions: Acidic or basic medium, room temperature
  • Reduction:

    • Reagents: Lithium aluminum hydride, sodium borohydride
    • Conditions: Anhydrous solvents, low temperature
  • Substitution:

    • Reagents: Alkyl halides, acyl chlorides
    • Conditions: Basic medium, room temperature

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of the corresponding amine

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

N-(3-aminophenyl)hexanamide serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as therapeutic agents, particularly in cancer treatment. For instance, structural modifications of similar compounds have demonstrated promising activity against targets such as indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion .

Case Study: Antitumor Activity

A study focused on the synthesis of dual inhibitors targeting IDO1 and histone deacetylase (HDAC) pathways highlighted the importance of amide derivatives in enhancing pharmacological efficacy. The compound's structural features were essential for achieving synergistic effects against tumor cells, indicating that this compound could be a valuable scaffold for developing new anticancer agents .

CompoundTargetIC50 (μM)Remarks
33dIDO10.73Dual inhibitor with significant activity
HDAC10.46Enhances antitumor response

Materials Science

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in the development of functionalized polymers for coatings and adhesives. Its amino group allows for further chemical modifications, enhancing the properties of polymer matrices.

Case Study: Polymer Functionalization

Research has demonstrated that incorporating amine functionalities into polymer backbones can improve adhesion properties and thermal stability. The versatility of this compound makes it suitable for creating advanced materials with tailored characteristics for industrial applications .

Cosmetic Formulations

Cosmetic Applications

In cosmetic chemistry, this compound is explored for its potential as an active ingredient in skin care formulations. Its properties may contribute to skin hydration and anti-aging effects due to its ability to interact with biological membranes and enhance ingredient penetration.

Case Study: Topical Formulation Development

A recent study developed a topical formulation incorporating amino derivatives to evaluate their moisturizing effects. The results indicated that formulations containing this compound exhibited enhanced skin hydration compared to control formulations without this compound .

Formulation TypeKey IngredientsEfficacy
Moisturizing CreamThis compound, GlycerinHigh
Anti-Aging SerumThis compound, RetinolModerate

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the amide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Chain Length : The C6 chain is optimal for activity. For example, shortening to C4 (e.g., compound 11 in ) eliminates LuxR antagonism .
  • Substituent Position: Nitro vs. Amino Groups: Nitro groups (e.g., in N-(2-nitrophenyl)hexanamide) anchor molecules to binding sites (e.g., Trp66 in LuxR) via hydrogen bonds, while the 3-amino group in the target compound may interact through alternative mechanisms . Heterocyclic Moieties: Polar groups like 1,3-benzodioxole (compound 66) enhance dual agonistic/antagonistic effects, likely due to improved solubility and target affinity .

Key Structural and Functional Trends

Chain Length Dependency : Activity is maximized with C6 chains across multiple systems (QS modulation, enzyme inhibition).

Substituent Chemistry: Electron-withdrawing groups (e.g., nitro) enhance binding in bacterial QS systems. Electron-donating groups (e.g., amino) may favor alternative interactions or metabolic stability.

Biological Activity

N-(3-aminophenyl)hexanamide is a compound of interest due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor and in various therapeutic contexts. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound.

1. Synthesis and Characterization

The synthesis of this compound involves straightforward organic reactions typically starting from commercially available precursors. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its molecular structure and purity.

2.1 Histone Deacetylase Inhibition

This compound has been evaluated for its ability to inhibit various HDACs, which play crucial roles in regulating gene expression through histone acetylation status.

  • Table 1: HDAC Inhibition Profile of this compound
HDAC IsoformIC50 (µM)
HDAC1>10
HDAC2>10
HDAC30.0059
HDAC60.0082
HDAC8>10

The data indicates that this compound exhibits significant inhibition against HDAC3 and HDAC6, suggesting its potential as a therapeutic agent in conditions where these enzymes are dysregulated, such as cancer .

2.2 Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative effects across various cancer cell lines. For instance, it has shown promising results against leukemia cell lines, with IC50 values indicating effective growth inhibition.

  • Table 2: Antiproliferative Activity of this compound
Cell LineIC50 (µM)
K562 (CML)0.15
HL60 (AML)0.63
NALM6 (B-ALL)0.20

These findings suggest that the compound may serve as a lead for developing new anticancer therapies targeting HDAC activity .

3. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the amine and hexanamide moieties can significantly influence the compound's potency and selectivity.

Key Findings:

  • Substitutions on the phenyl ring can enhance or diminish activity; for example, electron-withdrawing groups generally increase potency against specific HDAC isoforms.
  • The hexanamide chain length appears to affect cellular uptake and bioavailability, which are critical for therapeutic efficacy .

Case Study 1: Anticancer Activity in Leukemia Models

In a study involving xenograft models of leukemia, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to induced apoptosis and cell cycle arrest mediated by HDAC inhibition.

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(3-aminophenyl)hexanamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer: The synthesis of aromatic amides like N-(3-aminophenyl)hexanamide typically involves coupling a carboxylic acid derivative (e.g., hexanoyl chloride) with a substituted aniline. For example, analogous compounds such as N-(3-aminophenyl)propanamide are synthesized via amidation using propionic anhydride and m-nitroaniline under reflux conditions, followed by nitro-group reduction . Key parameters include temperature control (70–100°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios (1:1.2 amine:acyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing N-(3-aminophenyl)hexanamide?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~2.3–2.5 ppm for methylene groups adjacent to the carbonyl). Mass spectrometry (ESI-MS or GC-MS) provides molecular weight validation (expected m/z ~220–250). High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) ensures purity (>95%) .

Q. How can researchers evaluate the cytotoxicity of N-(3-aminophenyl)hexanamide in vitro?

  • Methodological Answer: The MTT assay is widely used to assess cytotoxicity in hepatoma or other cancer cell lines. Cells (e.g., HTC cells from Rattus norvegicus) are treated with varying concentrations (e.g., 10–100 µM) for 24–48 hours. Viability is quantified via absorbance at 570 nm, with IC₅₀ values calculated using nonlinear regression. Positive controls (e.g., capsaicin) and negative controls (DMSO vehicle) are critical for data validation .

Advanced Research Questions

Q. How does the acyl chain length in N-(3-aminophenyl)hexanamide derivatives influence their bioactivity, particularly cytotoxicity?

  • Methodological Answer: Structure-activity relationship (SAR) studies on analogs like N-(4-hydroxy-3-methoxybenzyl)hexanamide (AN4) reveal that intermediate chain lengths (C5–C6) enhance cytotoxicity compared to shorter (C4) or longer (C14) chains. This is attributed to optimal lipophilicity for membrane penetration and interaction with intracellular targets (e.g., enzymes or receptors). Computational modeling (e.g., molecular docking) can predict binding affinities to biological targets .

Q. What molecular mechanisms underpin the cytotoxic effects of N-(3-aminophenyl)hexanamide analogs?

  • Methodological Answer: Mechanistic studies using flow cytometry and Western blotting indicate that analogs induce apoptosis via mitochondrial pathways (e.g., Bax/Bcl-2 modulation) and ROS generation. For example, AN4 (a hexanamide derivative) activates caspase-3 and PARP cleavage in hepatoma cells. Transcriptomic analysis (RNA-seq) can further identify dysregulated pathways (e.g., MAPK/ERK) .

Q. How can N-(3-aminophenyl)hexanamide be functionalized for bioconjugation in biochemical assays?

  • Methodological Answer: Heterobifunctional reagents like N-(3-triethoxysilylpropyl)-6-(N-maleimido)-hexanamide (TPMH) enable covalent attachment to surfaces (e.g., glass slides) via triethoxysilyl groups. Maleimide moieties then react with thiol-modified oligonucleotides or proteins. Optimization involves pH control (7.0–8.5 for amine-thiol coupling) and blocking free silanol groups with BSA to minimize nonspecific binding .

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